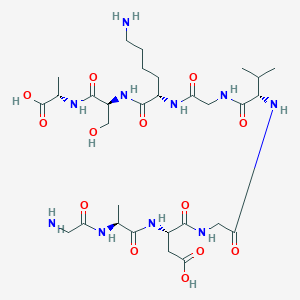
Gadgvgksa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadgvgksa is a mutant KRAS G12D 9mer peptide. It is an immunogenic neoantigen that has shown potential in cancer immunotherapy research . This peptide is composed of the amino acid sequence Gly-Ala-Asp-Gly-Val-Gly-Lys-Ser-Ala .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gadgvgksa is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or DIC and deprotection reagents like TFA .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and NMR spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Gadgvgksa primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC
Deprotection Reagents: TFA
Purification: HPLC
Characterization: Mass spectrometry, NMR spectroscopy
Major Products
The major product of the synthesis is the this compound peptide itself. Any side products are typically removed during the purification process .
Scientific Research Applications
Gadgvgksa has several applications in scientific research, particularly in the field of cancer immunotherapy. It serves as an immunogenic neoantigen, which means it can stimulate an immune response against cancer cells expressing the KRAS G12D mutation . This makes it a valuable tool for developing personalized cancer vaccines and studying immune responses in cancer .
Mechanism of Action
Gadgvgksa exerts its effects by being recognized as a neoantigen by the immune system. It binds to major histocompatibility complex (MHC) molecules on the surface of antigen-presenting cells, which then present the peptide to T cells. This interaction activates T cells, leading to an immune response against cancer cells expressing the KRAS G12D mutation .
Comparison with Similar Compounds
Similar Compounds
KRAS G12V 9mer Peptide: Another mutant KRAS peptide used in cancer immunotherapy research.
KRAS G13D 9mer Peptide: Similar in function but targets a different KRAS mutation.
Uniqueness
Gadgvgksa is unique due to its specific mutation (G12D) in the KRAS gene, which is commonly found in various cancers. This specificity makes it a valuable tool for targeted cancer immunotherapy .
Properties
Molecular Formula |
C30H52N10O13 |
|---|---|
Molecular Weight |
760.8 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-4-[[2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C30H52N10O13/c1-14(2)24(40-22(44)12-33-26(48)18(9-23(45)46)38-25(47)15(3)35-20(42)10-32)29(51)34-11-21(43)37-17(7-5-6-8-31)27(49)39-19(13-41)28(50)36-16(4)30(52)53/h14-19,24,41H,5-13,31-32H2,1-4H3,(H,33,48)(H,34,51)(H,35,42)(H,36,50)(H,37,43)(H,38,47)(H,39,49)(H,40,44)(H,45,46)(H,52,53)/t15-,16-,17-,18-,19-,24-/m0/s1 |
InChI Key |
ABRFDOJVIQDFSP-SOUPDVDOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)NC(=O)CN |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[9-[(2S,6R)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]morpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12393025.png)
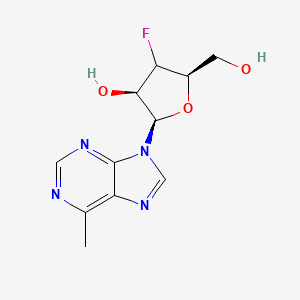
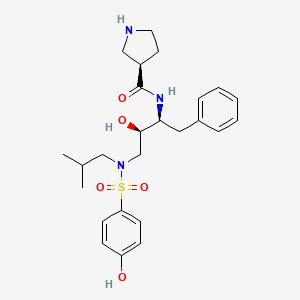
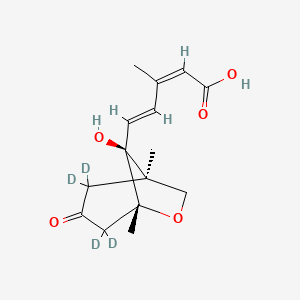

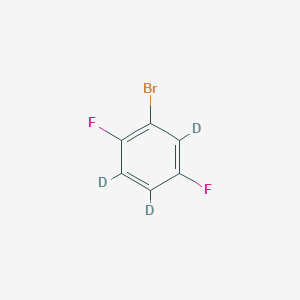
![2-(2-cyclopentyl-1~{H}-imidazol-5-yl)-7-[2-(4-fluoranyl-2,6-dimethyl-phenoxy)-5-(2-oxidanylpropan-2-yl)phenyl]-5-methyl-furo[3,2-c]pyridin-4-one](/img/structure/B12393055.png)
![N-[6-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]hexyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B12393056.png)
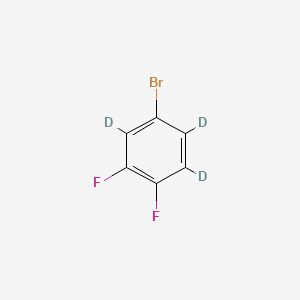
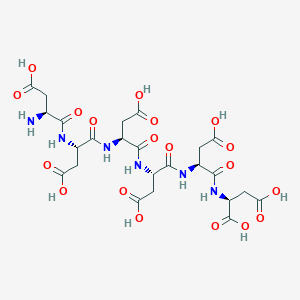
![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393073.png)
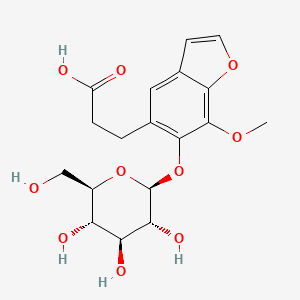
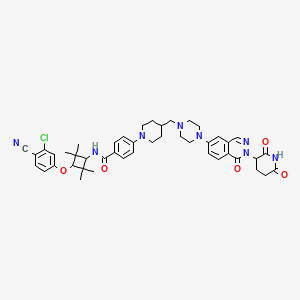
![[(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12393104.png)
